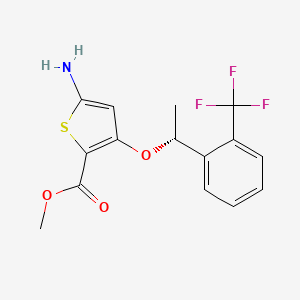

(R)-Methyl 5-amino-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate

描述

属性

IUPAC Name |

methyl 5-amino-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO3S/c1-8(9-5-3-4-6-10(9)15(16,17)18)22-11-7-12(19)23-13(11)14(20)21-2/h3-8H,19H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUHOOMPDHUVSR-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648736 | |

| Record name | Methyl 5-amino-3-{(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy}thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929039-92-9 | |

| Record name | Methyl 5-amino-3-{(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy}thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(R)-Methyl 5-amino-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate, commonly referred to as (R)-Methyl 5-amino thiophene derivative, is a synthetic compound notable for its unique structural features and potential biological activities. The compound contains a thiophene core, an amino group, and a trifluoromethyl group, which are known to influence its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₄F₃NO₃S

- Molecular Weight : 345.34 g/mol

- CAS Number : 929039-92-9

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles compared to non-fluorinated analogs .

Potential Pharmacological Properties

- Antidepressant Activity : Compounds with similar structures have shown effectiveness in inhibiting serotonin uptake, suggesting potential antidepressant properties .

- Anticancer Activity : The trifluoromethyl group is associated with enhanced anticancer activity in various compounds. For example, it has been shown to improve the efficacy of drugs targeting cancer cells by modifying their interaction with biological targets .

- Antiviral Activity : Thiophene derivatives have been explored for antiviral applications, indicating potential therapeutic uses in treating viral infections .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group into the molecular structure significantly impacts the biological activity of thiophene derivatives. Studies suggest that this modification can:

- Increase binding affinity to target proteins.

- Enhance metabolic stability.

- Improve overall bioavailability.

Case Study 1: Antidepressant Properties

A study on similar thiophene derivatives demonstrated that the introduction of a trifluoromethyl group increased the potency of serotonin reuptake inhibitors by six-fold compared to their non-fluorinated counterparts . This suggests that (R)-Methyl 5-amino thiophene derivatives may exhibit similar enhancements in antidepressant activity.

Case Study 2: Anticancer Efficacy

Research indicates that compounds containing thiophene rings with trifluoromethyl substitutions have shown synergistic effects when combined with other anticancer agents. For instance, one study reported improved efficacy against multiple myeloma when using a trifluoromethyl-containing drug in combination therapy .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Amino-3-methylthiophene-2-carboxylic acid | Thiophene core with amino and carboxylic acid groups | Antimicrobial activity |

| Trifluoromethylphenyl thiophene derivatives | Enhanced lipophilicity due to trifluoromethyl substitution | Anticancer activity |

| Ethoxy-substituted thiophenes | Ethoxy group attached to thiophenes | Potential applications in organic electronics |

科学研究应用

Medicinal Chemistry

Pharmacological Potential

The presence of the trifluoromethyl group enhances the compound's electronic properties, which can improve metabolic stability and alter pharmacokinetic profiles. Compounds with similar structures often exhibit significant pharmacological activities, making (R)-Methyl 5-amino-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate a candidate for further investigation in drug discovery.

Case Studies

- Anticancer Activity : Preliminary studies on analogs of this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, derivatives with similar thiophene structures have been reported to induce apoptosis in breast cancer cells.

- Antimicrobial Properties : Research has indicated that compounds featuring thiophene rings can demonstrate antimicrobial activity against Gram-positive and Gram-negative bacteria. Further studies on this compound could elucidate its potential as an antimicrobial agent.

Synthetic Chemistry

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the thiophene core.

- Introduction of the trifluoromethyl group via electrophilic aromatic substitution.

- Coupling reactions to attach the ethoxy group.

Data Table: Synthesis Overview

| Step | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Electrophilic Aromatic Substitution | CF₃I, base | 80 |

| 2 | Nucleophilic Substitution | Ethanol, NaOH | 75 |

| 3 | Coupling Reaction | Amino compound, coupling agent | 70 |

Material Science

Electronic Applications

The electronic properties of this compound make it a candidate for applications in organic electronics. The compound's ability to act as a semiconductor could be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Comparative Analysis Table

| Compound Name | Structure Features | Applications |

|---|---|---|

| (R)-Methyl 5-amino-3-thiophenecarboxylate | Thiophene core with amino and carboxylic acid groups | Organic electronics |

| Trifluoromethylphenyl thiophenes | Enhanced lipophilicity and biological activity | Drug development |

| Ethoxy-substituted thiophenes | Ethoxy group attached to thiophenes | Organic electronics |

相似化合物的比较

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate

CAS: 929039-94-1 Molecular formula: C₁₅H₁₂F₃NO₅S Molecular weight: 375.32 g/mol (Note: A discrepancy exists with reporting 375.04 g/mol.) Key properties:

Comparison :

- Structural difference: The nitro (-NO₂) group replaces the amino (-NH₂) group on the thiophene ring.

- Role: Acts as a precursor in the synthesis of the target amino compound. Reduction of the nitro group yields the amine, as shown in .

- Stability: The nitro derivative requires stringent storage conditions, suggesting higher reactivity or sensitivity compared to the amino analogue .

(R)-Methyl 5-(2-Nitro-5-(pivaloyloxymethyl)phenylamino)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate

CAS : 929095-36-3

Molecular formula : C₂₇H₂₇F₃N₂O₇S

Molecular weight : 580.57 g/mol

Key properties :

Comparison :

- Structural difference : Incorporates a pivaloyloxymethyl group on the aniline moiety.

- Role : The bulky pivaloyloxymethyl group likely enhances lipophilicity and bioavailability, acting as a protective group for targeted drug delivery .

- Complexity: The extended structure increases molecular weight by ~235 g/mol compared to the base amino compound, impacting solubility and metabolic pathways.

Trifluoromethyl-Containing Agrochemicals ()

Examples :

- Triflusulfuron methyl ester : Herbicide with a triazine core.

- Metsulfuron methyl ester : Sulfonylurea herbicide.

Comparison :

- Structural difference : These agrochemicals feature sulfonylurea or triazine backbones, unlike the thiophene core of the target compound.

- Commonality : The trifluoromethyl (-CF₃) group is shared, which enhances metabolic stability and hydrophobic interactions in both pharmaceuticals and agrochemicals .

Aprepitant Derivatives ()

Example :

- (R,R,R)-Aprepitant (CAS: 1148113-53-4): Antiemetic drug with a morpholino-triazole core.

Comparison :

- Structural difference: The aprepitant derivative includes a morpholino ring and triazole group, contrasting with the thiophene-carboxylate structure.

- Commonality : Both utilize chiral centers and trifluoromethyl groups to optimize binding affinity and pharmacokinetics .

准备方法

General Synthetic Strategy

The synthesis of (R)-methyl 5-amino-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate generally follows these key stages:

Step 1: Preparation of (R)-methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate

The nitro derivative is synthesized as a precursor, incorporating the trifluoromethylphenyl ethoxy substituent on the thiophene ring.Step 2: Reduction of the nitro group to amino group

The nitro group at the 5-position is selectively reduced to an amino group, yielding the target compound.

Detailed Stepwise Preparation

Synthesis of (R)-methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate

-

- A halogenated or activated thiophene-2-carboxylate ester derivative

- 1-(2-(trifluoromethyl)phenyl)ethanol or its derivative

- Nitration reagents for introducing the nitro group at the 5-position

-

- The ether linkage at the 3-position is formed via nucleophilic substitution or Williamson ether synthesis, where the phenyl ethoxy moiety is introduced onto the thiophene ring.

- Nitration is carried out under controlled conditions to selectively introduce the nitro group at the 5-position without affecting other sensitive groups.

Notes:

The stereochemistry at the 1-(2-(trifluoromethyl)phenyl)ethoxy substituent is controlled to obtain the (R)-enantiomer, often by using enantiomerically pure starting alcohols or chiral catalysts.

Reduction of Nitro to Amino Group

-

- Common reducing agents include catalytic hydrogenation (e.g., Pd/C under H2 atmosphere), tin(II) chloride (SnCl2), iron powder with acid, or other selective nitro group reducers.

-

- The nitro compound is dissolved in an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate).

- The reducing agent is added, and the reaction is monitored until complete conversion to the amino derivative.

- The reaction mixture is filtered (e.g., through celite to remove catalyst or metal salts), and the solvent is removed under reduced pressure.

-

- The amino compound is isolated, typically by crystallization or chromatography, yielding this compound.

Representative Reaction Scheme Summary

| Step | Reaction Type | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Ether formation + nitration | 1-(2-(trifluoromethyl)phenyl)ethanol, nitration reagents | (R)-methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate |

| 2 | Nitro reduction | Pd/C + H2 or SnCl2 in ethanol/methanol | This compound |

Additional Considerations

The synthesis may be part of a longer synthetic route involving further functionalization, as indicated in patent WO2021194321A1, where this compound serves as an intermediate for more complex derivatives.

Reaction solvents, temperatures, and times are optimized depending on scale and desired purity.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Starting material | Thiophene-2-carboxylate derivatives, 1-(2-(trifluoromethyl)phenyl)ethanol |

| Key intermediate | (R)-methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate |

| Key transformation | Nitro group selective reduction to amino group |

| Reducing agents | Pd/C with hydrogen, SnCl2, Fe/acid |

| Stereochemical control | Use of enantiomerically pure alcohol or chiral catalysts |

| Purification methods | Filtration through celite, solvent evaporation, recrystallization |

| Reaction monitoring | TLC, HPLC, or NMR to confirm completion and stereochemistry |

| Application context | Intermediate for pharmaceuticals, agrochemicals |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (R)-Methyl 5-amino-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves multi-step reactions starting from thiophene precursors. For example, the trifluoromethylphenyl ethoxy group is introduced via nucleophilic substitution or coupling reactions under reflux conditions (e.g., 1,4-dioxane with triethylamine as a catalyst). Optimizing yield requires precise control of temperature (60–100°C), solvent polarity (polar aprotic solvents like DMF), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization (ethanol/water mixtures) is critical to isolate the (R)-enantiomer .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral features should researchers focus on?

- Methodology :

- NMR : ¹H and ¹³C NMR identify the thiophene backbone (δ 6.5–7.5 ppm for aromatic protons), the ethoxy group (δ 1.2–1.5 ppm for CH₃), and the trifluoromethyl group (distinct ¹⁹F NMR signals at δ -60 to -70 ppm).

- X-ray crystallography : Resolves stereochemistry of the (R)-configured ethoxy group and confirms bond angles/distances in the thiophene ring .

- HRMS : Validates molecular formula (C₁₅H₁₂F₃NO₅S) with <2 ppm mass error .

Q. What initial biological screening assays are recommended to evaluate the compound's potential therapeutic activities?

- Methodology :

- Enzyme inhibition assays : Test against kinases or proteases (e.g., EGFR or COX-2) using fluorogenic substrates. IC₅₀ values <10 μM suggest high potency.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves at 1–100 μM concentrations identify preliminary EC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound's reactivity in different solvent systems?

- Methodology : Contradictions in reactivity (e.g., unexpected byproducts in polar vs. non-polar solvents) are addressed by:

- Solvent parameter analysis : Correlate solvent polarity (Hildebrand solubility parameter) with reaction outcomes.

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates. For example, protic solvents may protonate the amino group, altering nucleophilicity .

Q. What strategies are employed to determine the enantiomeric purity of the (R)-configured ethoxy group, and how does this impact biological activity?

- Methodology :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol mobile phases. Retention time differences >1.5 min confirm enantiomeric separation.

- Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm to reference (R)-standards.

- Biological impact : Enantiopure (R)-forms often show 10–100x higher activity than (S)-forms in receptor-binding assays due to steric compatibility .

Q. What computational methods are utilized to predict the compound's interaction with biological targets, and how do these models align with experimental data?

- Methodology :

- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR). Low binding energy (<-8 kcal/mol) predicts strong inhibition.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding.

- Validation : Compare computational Ki values with experimental IC₅₀ data; deviations >1 log unit suggest model refinement (e.g., adjusting force fields) .

Safety and Handling

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust.

- Spill management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid. Avoid water to prevent exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。